1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
Description
Systematic Nomenclature and Structural Identification
The compound 1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone is a nitrogen-containing bicyclic heterocycle with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . Its systematic IUPAC name reflects its fused bicyclic framework:
- Decahydro-1,4-diaza-cyclopentacyclooctene core: A saturated 8-membered ring system fused to a 5-membered ring, containing two nitrogen atoms at positions 1 and 4.
- 3a-Methyl substituent : A methyl group at the bridgehead position (3a) of the bicyclic system.
- Ethanone functional group : A ketone attached to the nitrogen at position 4.
The stereochemistry is explicitly defined as (3aS,9aS) , indicating the spatial arrangement of substituents in the bicyclic system. Key structural features include:
| Property | Value |
|---|---|
| CAS Registry Number | 1442080-80-9 |
| Hybridization | sp³-dominated bicyclic system |
| Ring System | Fused 5- and 8-membered rings |
| Functional Groups | Ketone, tertiary amines |
Historical Context in Heterocyclic Chemistry Research
This compound emerged from advancements in diazacycloalkane synthesis during the late 20th century. Key milestones include:
- 1980s–1990s : Development of stereoselective methods for fused diazabicycles via cyclocondensation reactions.
- 2000s : Application of transition metal catalysis to access complex polycyclic frameworks, enabling the synthesis of decahydro-1,4-diaza systems.
- 2010s : Optimization of alkylation protocols for introducing methyl groups at bridgehead positions while preserving stereochemical integrity.
The compound’s synthesis typically involves:
- Step 1 : Cyclocondensation of 1,2-diamines with ketones to form diazabicyclic intermediates.
- Step 2 : Stereoselective alkylation using methyl iodide under basic conditions.
- Step 3 : Ketone functionalization via Friedel-Crafts acylation.
Position Within Diazacycloalkane Classifications
This molecule belongs to the diazacycloalkane family, specifically:
Unique features of this compound include:
- Fused 5/8 ring system : Enhances structural rigidity compared to monocyclic analogs.
- Bridgehead methyl group : Introduces steric effects that influence reactivity.
- Ketone moiety : Provides a site for further functionalization.
Properties
IUPAC Name |
1-[(3aS,9aS)-3a-methyl-2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-b]azocin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(15)14-9-5-3-4-6-11-12(14,2)7-8-13-11/h11,13H,3-9H2,1-2H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIPQOYSGXIGED-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC2C1(CCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCCC[C@H]2[C@@]1(CCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors under specific conditions to form the bicyclic structure, followed by methylation and acetylation reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimization of the reaction conditions to increase yield and purity. Catalysts and solvents are often employed to facilitate the reactions, with a focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or alter its structural properties.
Reduction: Reduction reactions can modify the nitrogen atoms or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: include halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The products formed from these reactions can vary widely depending on the conditions. For instance, oxidation might produce ketones or carboxylic acids, while reduction might yield amines or other derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure characterized by a nitrogen-containing framework. Its molecular formula is , and it has a molecular weight of approximately 210.32 g/mol. The compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Organic Synthesis
1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions such as oxidation and reduction facilitates the development of new compounds with tailored properties.
Case Study: Synthesis of Bioactive Compounds
Researchers have utilized this compound in synthesizing bioactive molecules that exhibit antimicrobial properties. By modifying its structure through oxidation reactions, they produced derivatives that showed enhanced activity against specific bacterial strains.
Pharmacological Research
The compound is being investigated for its potential pharmacological effects. Initial studies suggest that it may interact with biological macromolecules, influencing various biological pathways.
Case Study: HIV Integrase Inhibition
A notable study explored the compound's ability to inhibit HIV integrase, an essential enzyme for viral replication. The research indicated that certain derivatives of this compound could effectively disrupt the HIV life cycle, leading to potential therapeutic applications in antiviral drug development .
Material Science
In material science, this compound is being explored for its properties as a precursor in the synthesis of specialty chemicals and polymers.
Case Study: Development of Coatings
Researchers have experimented with incorporating this compound into polymer matrices to enhance the properties of coatings used in industrial applications. The resulting materials exhibited improved durability and resistance to environmental degradation.
Table 2: Mechanisms and Interactions
| Mechanism | Description |
|---|---|
| Enzyme Interaction | Modulates enzyme activity affecting metabolic pathways |
| Receptor Binding | Potentially alters receptor-mediated signaling pathways |
Table 3: Comparative Analysis
| Compound | Key Features | Applications |
|---|---|---|
| 1-((3AS,9aS)-3a-Methyl-decahydro... | Bicyclic nitrogen framework | Organic synthesis, pharmacology |
| 1,4-Diazabicyclo[2.2.2]octane | Catalytic properties | Catalysis in organic reactions |
| Decahydroquinolines | Bioactive properties | Pharmaceutical research |
Mechanism of Action
The mechanism by which 1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Table 1: Structural and Physicochemical Comparison
Structural and Functional Analysis
Core Framework and Stereochemistry
- The target compound features a decahydro-1,4-diaza-cyclopentacyclooctene core, which imposes rigidity and may enhance binding specificity in biological systems.
- In contrast, Ramipril-related compounds (e.g., USP Ramipril Related Compound A) adopt octahydrocyclopenta[b]pyrrole scaffolds with carboxylic acid groups, emphasizing hydrogen-bonding capabilities .
Functional Group Variations
- The ethanone group in the target compound is a key electrophilic site for nucleophilic additions or reductions. Comparatively, the benzyl-substituted analogue replaces the methyl group with a benzyl moiety, increasing hydrophobicity and molecular weight by ~50 Da .
Biological Activity
Overview
1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone is a nitrogen-containing bicyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
IUPAC Name: 1-[(3aS,9aS)-3a-methyl-2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-b]azocin-4-yl]ethanone
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol
CAS Number: 1442080-80-9
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can modulate biological pathways and affect cellular functions.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as a ligand for certain receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Study Findings: Methanol extracts from plants containing similar bicyclic structures have shown significant antibacterial activity against strains like E. coli and Staphylococcus aureus .
Anticancer Properties
The compound's structural features suggest potential anticancer activities:
- Case Study: A study on flavonoids with similar bicyclic frameworks revealed antiproliferative effects against various cancer cell lines such as HeLa and A549 .
Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy
- A study investigated the antimicrobial properties of methanol extracts from plants containing similar compounds. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Activity
- Another research focused on the antiproliferative effects of bicyclic compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound’s bicyclic diaza structure suggests a multi-step synthesis involving cyclization and functionalization. A general approach involves refluxing intermediates with acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification via crystallization or chromatography . Optimization may require adjusting stoichiometry, reaction time (e.g., 4–8 hours), or solvent polarity to improve yields.
Q. How can the stereochemistry and ring puckering of the decahydro-1,4-diaza-cyclopentacycloocten system be resolved?
X-ray crystallography using SHELXL (for small-molecule refinement) is the gold standard for determining stereochemistry . For dynamic puckering analysis, Cremer-Pople coordinates can quantify ring deviations from planarity via amplitude and phase parameters derived from atomic coordinates . Computational tools like Gaussian or ORCA can model puckering energetics.
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Quantitative Structure-Property Relationship (QSPR) models predict solubility, logP, and bioavailability. Tools like SwissADME assess Lipinski’s rule compliance . Molecular dynamics simulations can study solvent interactions and stability.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential biological targets?
Combine molecular docking (e.g., AutoDock Vina, PyRx) with experimental assays. For example, if targeting GPER (as seen in related ethanones), validate binding via radioligand displacement assays using tritiated ligands . Correlate docking scores (e.g., binding energy ≤ −8 kcal/mol) with IC50 values from dose-response curves.
Q. What experimental and computational approaches resolve contradictions in crystallographic vs. solution-phase conformational data?
If X-ray data (rigid crystal packing) conflicts with NMR (solution flexibility), use variable-temperature NMR to probe dynamic puckering. Compare Cremer-Pople coordinates from crystallography with MD-simulated ensembles in explicit solvent . Statistical clustering of MD trajectories can identify dominant conformers.
Q. How can synthetic byproducts or stereoisomers be identified and quantified?
High-resolution LC-MS or GC-MS with chiral columns separates isomers. For structural confirmation, employ 2D NMR (e.g., NOESY for spatial proximity) and tandem MS/MS fragmentation. Crystallize diastereomeric salts (e.g., with tartaric acid) to isolate enantiomers.
Q. What strategies validate the compound’s target engagement in cellular assays?
Use CRISPR-engineered knockout cell lines to confirm receptor specificity. For GPER-related activity, compare wild-type vs. GPER−/− cells in calcium flux or cAMP assays . Combine with siRNA silencing or competitive antagonists (e.g., G15) to rule off-target effects.
Methodological Considerations
Q. How to design a robust protocol for stability studies under physiological conditions?
- Buffer compatibility : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.
- Analytical monitoring : Use HPLC-UV at λmax (e.g., 254 nm) to track degradation over 24–72 hours.
- Metabolite identification : LC-HRMS with MSE data-independent acquisition detects phase I/II metabolites.
Q. What statistical frameworks address batch-to-batch variability in biological activity data?
Apply ANOVA with post-hoc Tukey tests to compare replicates. For EC50/IC50 discrepancies, use Bayesian hierarchical models to account for plate effects. Principal Component Analysis (PCA) can isolate variability sources (e.g., solvent purity, cell passage number).
Q. How to integrate multi-omics data to elucidate the compound’s mechanism of action?
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics to identify dysregulated pathways. Network pharmacology tools (e.g., STRING, Cytoscape) map protein interactions, while gene set enrichment analysis (GSEA) links to phenotypic outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
